molecular formula C10H7F7O B2400857 [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol CAS No. 1137162-24-3

[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol

Cat. No.: B2400857
CAS No.: 1137162-24-3
M. Wt: 276.154
InChI Key: GKVZAWSAJJIQMI-UHFFFAOYSA-N
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Description

[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol typically involves the reaction of a suitable phenyl derivative with a heptafluoropropylating agent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium on carbon. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]formaldehyde or [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]carboxylic acid.

    Reduction: Formation of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)cyclohexyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of fluorinated compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated nature allows for the investigation of fluorine’s role in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The heptafluoropropyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,1,1,2,3,3,3-Heptafluoropropyl)phenol]
  • [4-(1,1,1,2,3,3,3-Heptafluoropropyl)benzyl alcohol]
  • [4-(1,1,1,2,3,3,3-Heptafluoropropyl)aniline]

Uniqueness

Compared to similar compounds, [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and interaction profiles. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F7O/c11-8(9(12,13)14,10(15,16)17)7-3-1-6(5-18)2-4-7/h1-4,18H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVZAWSAJJIQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896322
Record name [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137162-24-3
Record name [4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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